molecular formula C19H23F2N3O2S B2558759 1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1049438-00-7

1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2558759
CAS No.: 1049438-00-7
M. Wt: 395.47
InChI Key: ZPDRBNPTAPLTRG-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring dual 4-fluorophenyl substituents and a methanesulfonamide group connected via an ethyl linker.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O2S/c20-17-3-1-16(2-4-17)15-27(25,26)22-9-10-23-11-13-24(14-12-23)19-7-5-18(21)6-8-19/h1-8,22H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDRBNPTAPLTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C25H28FN5O2S
  • Molecular Weight : 481.6 g/mol
  • IUPAC Name : N'-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-N-(pyridin-3-ylmethyl)oxamide .

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of piperazine have shown cytotoxic effects against various cancer cell lines. In particular, compounds derived from piperazine have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

CompoundCell LineIC50 (µM)Mechanism of Action
1FaDu<10Induction of apoptosis through mitochondrial pathways
2A54915Cell cycle arrest and apoptosis

Antimicrobial and Anti-Virulence Activity

The compound has shown promise as an anti-virulence agent against Mycobacterium tuberculosis. It inhibits protein tyrosine phosphatase B (PtpB), which is crucial for the pathogenicity of the bacterium. This inhibition disrupts signal transduction pathways in macrophages, thereby enhancing the immune response against the pathogen .

Enzyme Inhibition

Another area of interest is its potential as an enzyme inhibitor. Studies have explored its effects on tyrosinase, an enzyme involved in melanin production. Compounds related to this structure have been tested for their ability to inhibit tyrosinase activity, showing competitive inhibition with IC50 values in the low micromolar range .

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers synthesized a series of piperazine derivatives and tested their cytotoxicity against various cancer cell lines. The lead compound exhibited an IC50 value significantly lower than that of the reference drug, indicating superior efficacy .

Case Study 2: Anti-Virulence Mechanism

A study focused on the anti-virulence properties of similar compounds found that inhibiting PtpB led to a marked decrease in bacterial survival rates in macrophage models. This suggests that targeting virulence factors could be a viable strategy for developing new tuberculosis therapies .

Scientific Research Applications

1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound demonstrate cytotoxic activity against various cancer cell lines. For instance, sulfonamide derivatives have shown efficacy against colon, breast, and cervical cancers, suggesting that this compound may also possess similar properties .

Anti-Virulence Activity

Research has highlighted the compound's potential as an anti-virulence agent , particularly against Mycobacterium tuberculosis. It inhibits protein tyrosine phosphatase B (PtpB), which is crucial for the pathogenicity of this bacterium, thereby interfering with signal transduction pathways in macrophages .

Therapeutic Applications

The therapeutic implications of this compound span several medical fields:

Treatment of Central Nervous System Disorders

Compounds containing piperazine structures have been investigated for their potential in treating central nervous system disorders, including anxiety and depression. The presence of the fluorophenyl group may enhance the binding affinity to specific receptors involved in these conditions.

Metabolic Syndrome Management

Similar compounds have been explored for their ability to treat metabolic syndrome, including type 2 diabetes and obesity. They may function by modulating insulin resistance and other metabolic pathways .

Case Study 1: Anticancer Activity

A series of experiments were conducted using sulfonamide derivatives on human cancer cell lines (HCT-116, MCF-7, HeLa). The results showed that these compounds induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

Case Study 2: Anti-Virulence Mechanism

In vitro studies demonstrated that the compound effectively inhibited PtpB activity in Mycobacterium tuberculosis cultures. This inhibition led to a significant reduction in bacterial virulence factors, suggesting a promising avenue for tuberculosis treatment .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityCytotoxic effects on various human cancer cell lines
Anti-VirulenceInhibition of PtpB in Mycobacterium tuberculosis
CNS Disorder Treatment PotentialPossible use in treating anxiety and depression
Metabolic Syndrome ManagementModulation of insulin resistance and metabolic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide with structurally related compounds from the evidence:

Compound Name / ID Key Structural Features Molecular Formula (if available) Melting Point (°C) Yield (%) Key Differences vs. Target Compound Reference
Target Compound Dual 4-fluorophenyl, ethyl linker, methanesulfonamide Not explicitly given Not reported Not given Reference structure N/A
N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide (3s) Bis(4-fluorophenyl)methyl-piperazine, picolinamide group Not explicitly given 191–193 13 Picolinamide vs. methanesulfonamide; different linker
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) Bis(4-fluorophenyl)methyl, sulfamoylphenyl-sulfonyl group Not explicitly given 230 Not given Sulfamoylphenyl-sulfonyl vs. methanesulfonamide
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylphenylsulfonyl-piperazine, acetamide linker C20H22FN3O3S Not reported Not given Acetamide linker; tosyl group vs. methanesulfonamide
GPV005 4-Fluorophenylpiperazine, hydroxypropoxy-phenyl linkage Not explicitly given Not reported Not given Hydroxypropoxy linker; no sulfonamide group
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)-1-(furan-2-ylmethyl)urea Urea core, pyrrolidinone, furan-methyl group Not explicitly given Not reported Not given Urea and pyrrolidinone vs. sulfonamide-piperazine

Key Observations:

Structural Variations :

  • Linker Groups : The target compound uses an ethyl linker, whereas analogs employ acetamide (), hydroxypropoxy (), or oxoethyl groups (). These differences influence flexibility and solubility.
  • Sulfonamide Modifications : The methanesulfonamide in the target contrasts with tosyl (methylphenylsulfonyl, ) or sulfamoylphenyl-sulfonyl groups (), affecting electronic properties and metabolic stability.
  • Piperazine Substitutents : Bis(4-fluorophenyl)methyl () vs. single 4-fluorophenyl () substituents alter steric bulk and lipophilicity.

Synthesis and Physical Properties :

  • Yields : Piperazine derivatives with bulky substituents (e.g., 3s in ) show lower yields (10–36%) compared to simpler analogs, likely due to steric hindrance .
  • Melting Points : Bulkier substituents (e.g., 6i in ) correlate with higher melting points (up to 230°C), suggesting stronger intermolecular interactions .

Functional Implications :

  • The dual 4-fluorophenyl groups in the target compound may enhance binding to aromatic-rich targets (e.g., serotonin or dopamine receptors), as seen in GPV005 () and other CNS-active analogs .
  • Sulfonamide groups in analogs () are associated with hydrogen-bonding interactions critical for enzyme inhibition (e.g., acetylcholinesterase or carbonic anhydrase) .

Research Findings and Implications

  • Synthetic Challenges : The synthesis of piperazine-sulfonamide hybrids often requires multi-step reactions, with yields varying based on substituent complexity (e.g., 13% for 3s vs. 28% for GPV366) .
  • Biological Potential: While direct data for the target compound are absent, structurally related compounds exhibit diverse activities: GPV005 () and similar piperazine derivatives target P-glycoprotein, a key player in multidrug resistance . Tosyl-piperazine analogs () show antibacterial properties, suggesting the target compound’s sulfonamide group may confer similar activity .

Q & A

Basic: What is the recommended synthetic route for 1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions. A plausible route includes:

  • Step 1: Formation of the piperazine core by reacting 1-(4-fluorophenyl)piperazine with a suitable aldehyde (e.g., 4-fluorobenzaldehyde) under reflux in ethanol, catalyzed by acetic acid, to generate intermediates like 4-(4-(4-fluorophenyl)piperazin-1-yl)benzaldehyde .
  • Step 2: Condensation with methanesulfonamide derivatives using coupling agents (e.g., EDC/HOBt) to introduce the sulfonamide group.
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for optimal purity (>95%).
    Key Considerations: Monitor reaction progress using TLC and optimize stoichiometry to avoid byproducts.

Basic: How is the compound characterized structurally and analytically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substituent positions on the piperazine and fluorophenyl groups. For example, aromatic protons resonate at δ 6.8–7.2 ppm, while piperazine methylenes appear at δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+^+ for C19_{19}H21_{21}F2_2N3_3O2_2S: 410.1304) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for related piperazine sulfonamides .

Basic: What initial biological screening assays are suitable for this compound?

Methodological Answer:

  • Enzyme Inhibition: Test acetylcholinesterase (AChE) inhibition using Ellman’s assay (e.g., IC50_{50} values compared to donepezil) .
  • Receptor Binding: Screen for serotonin receptor (5-HT1A_{1A}/5-HT2C_{2C}) affinity via competitive binding assays with radiolabeled ligands (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}) .
  • Antimicrobial Activity: Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

Advanced: How do structural modifications influence its pharmacological activity?

Methodological Answer:

  • Piperazine Substitution: Replace the 4-fluorophenyl group with bulkier substituents (e.g., naphthyl) to assess steric effects on receptor binding. Evidence shows reduced 5-HT1A_{1A} affinity with bulkier groups .
  • Sulfonamide Linker: Shorten the ethyl spacer between piperazine and sulfonamide; this may decrease solubility but enhance membrane permeability .
  • Fluorine Position: Compare para- vs. meta-fluorophenyl analogs; para-substitution often improves metabolic stability due to reduced CYP450 interactions .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

  • Hydrogen-Bonding Networks: Molecular dynamics simulations reveal critical interactions between the sulfonamide group and residues in P-glycoprotein’s active site (e.g., Tyr-307), influencing efflux inhibition .
  • Enzyme Kinetics: For AChE inhibition, Lineweaver-Burk plots can determine competitive vs. non-competitive mechanisms. Related sulfonamides show mixed inhibition .

Advanced: How should researchers address contradictions in synthetic yields or biological data?

Methodological Answer:

  • Yield Variability: Optimize reaction conditions (e.g., solvent polarity, temperature) if yields drop below 30%, as seen in similar piperazine syntheses .
  • Biological Replicability: Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. radioligand assays). Control for batch-to-batch compound purity via HPLC .

Advanced: What computational tools are recommended for predicting its ADMET properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate permeability (LogP), CYP450 interactions, and hERG liability. For example, high LogP (>3) may signal solubility issues .
  • Docking Studies: Employ AutoDock Vina to model interactions with targets like 5-HT2C_{2C}, prioritizing poses with low binding energy (ΔG < -8 kcal/mol) .

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